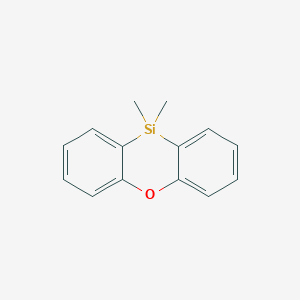

10,10-Dimethylphenoxasilin

Description

Structure

3D Structure

Properties

CAS No. |

18414-62-5 |

|---|---|

Molecular Formula |

C14H14OSi |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

10,10-dimethylbenzo[b][1,4]benzoxasiline |

InChI |

InChI=1S/C14H14OSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3 |

InChI Key |

GGECHZFPEBUJGA-UHFFFAOYSA-N |

SMILES |

C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C |

Other CAS No. |

29218-87-9 18414-62-5 |

Synonyms |

10,10-Dimethyl-10H-phenoxasilin |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 10,10 Dimethylphenoxasilin Systems

Fundamental Reactivity Patterns of the Phenoxasilin Moiety

The phenoxasilin moiety, a heterocyclic system containing silicon and oxygen, exhibits a range of reactivity patterns largely influenced by the nature of its substituents and the specific reaction conditions. The core structure, 10,10-dimethylphenoxasilin, serves as a foundational building block for more complex derivatives, and its reactivity is a key area of study.

The silicon atom in the phenoxasilin ring is a focal point for chemical transformations. Depending on the reagents and conditions, reactions can involve the cleavage of the silicon-carbon or silicon-oxygen bonds. For instance, studies have explored the rates of cleavage of aryl groups from silicon in compounds like 10,10-dimethylphenoxasilin. amazonaws.com

Derivatives of 10,10-dimethylphenoxasilin, particularly those with phosphine (B1218219) groups, have been extensively investigated as ligands in transition metal catalysis. tue.nlcore.ac.ukuzh.ch For example, 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin, also known as Sixantphos, is a well-known ligand used in catalytic processes such as hydroformylation. tue.nluva.nl The reactivity of these ligand systems is centered on the coordination of the phosphine groups to a metal center, which in turn influences the catalytic activity and selectivity of the resulting complex. tue.nlnih.govuzh.ch The rigid backbone of the phenoxasilin moiety in these ligands can enforce specific coordination geometries and bite angles, which are crucial for achieving high selectivity in catalytic reactions. tue.nlcore.ac.uk

Mechanistic studies have revealed that the phenoxasilin framework can participate in metal-ligand cooperative reactivity. core.ac.uk In some instances, the ether linkage within the phenoxasilin backbone can dissociate from the metal center, providing open coordination sites for catalysis to occur or stabilizing low-coordinate intermediates. core.ac.uk

Investigations into Compound Stability and Decomposition Pathways under Research Conditions

The stability of 10,10-dimethylphenoxasilin and its derivatives is a critical factor, particularly in their application as ligands in catalysis, where harsh reaction conditions are often employed.

Research has shown that the stability of catalyst systems incorporating phenoxasilin-based ligands can be remarkable. For example, platinum/tin catalysts with Xantphos-type ligands, which share structural similarities with Sixantphos, have demonstrated high stability compared to catalysts with monodentate or flexible diphosphine ligands. tue.nl Similarly, rhenium complexes with Sixantphos have shown notable catalyst stability and functional group tolerance in hydrogenation reactions. nih.govuzh.ch

However, decomposition pathways have also been observed under certain conditions. For instance, attempts to prepare a molybdenum nitrosyl complex using the Sixantphos ligand were unsuccessful, suggesting decomposition of the ligand or the desired complex under the reaction conditions. acs.org In rhodium-catalyzed hydroformylation, ligand decomposition can lead to the formation of non-ligated rhodium, resulting in decreased selectivity. uva.nl The stability of some catalyst systems has been found to be dependent on catalyst loading, with decomposition observed at low concentrations when exposed to air. uva.nl

The decomposition of the phenoxasilin framework itself has been a subject of study. For example, investigations have looked into the decomposition of potassium iodide in the presence of 10,10-dimethylphenoxasilin. amazonaws.com

Table 1: Stability and Decomposition Observations for 10,10-Dimethylphenoxasilin Systems

| Compound/System | Observation | Conditions |

| Platinum/tin Xantphos-type catalysts | High stability | Catalytic hydroformylation |

| Rhenium complexes with Sixantphos | Remarkable catalyst stability | Olefin hydrogenation |

| Sixantphos with Mo(NO)Cl₃(NCMe)₂ | Attempted complex formation failed | Room and higher temperatures |

| Rhodium catalyst with phenoxasilin-based ligand | Ligand decomposition leading to non-ligated rhodium | Hydroformylation |

| Rhodium catalyst with phenoxasilin-based ligand | Decomposition at low concentrations when exposed to air | Ambient conditions |

Reaction Pathways in Derivatization: Insights from Specific Transformations (e.g., amino group transformations)

The synthesis of derivatives like 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin (Sixantphos) involves multi-step synthetic sequences. tue.nl These pathways typically begin with the functionalization of the parent 10,10-dimethylphenoxasilin molecule, often through electrophilic aromatic substitution reactions to introduce functional groups at specific positions on the aromatic rings. These initial functional groups can then be further transformed into the desired moieties, such as phosphine groups.

In the context of amino group transformations, if an amino-substituted 10,10-dimethylphenoxasilin were available, it could undergo a variety of well-established reactions. These include:

Diazotization: The amino group could be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions.

Acylation: The amino group can be readily acylated to form amides. This is a common strategy to modify the reactivity of the amino group or to introduce specific acyl functionalities. jfda-online.comresearchgate.net

Alkylation: Alkylation of the amino group can lead to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. researchgate.netlibretexts.org

Silylation: The active hydrogen atoms of an amino group can be replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.netlibretexts.org This is a common derivatization technique in gas chromatography to increase volatility and thermal stability. libretexts.org

Table 2: Common Derivatization Reactions for Amino Groups

| Reaction Type | Reagent Class | Product |

| Acylation | Acyl halides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Silylation | Silylating agents (e.g., BSTFA, TMCS) | Silylated Amine |

| Diazotization | Nitrous acid | Diazonium Salt |

Coordination Chemistry and Ligand Design Employing 10,10 Dimethylphenoxasilin Derivatives

Development of 10,10-Dimethylphenoxasilin-Derived Diphosphine Ligands: The Sixantphos Family

The Sixantphos family of ligands are diphosphine ligands that are derived from 10,10-dimethylphenoxasilin. These ligands have garnered significant attention due to their unique steric and electronic properties, which can be fine-tuned by modifying the phenoxasilin backbone. homkat.nl

The synthesis of Sixantphos, and other related diphosphine ligands, is typically carried out using standard Schlenk techniques under an inert atmosphere of argon or nitrogen. rsc.org The synthesis of Sixantphos involves the use of a xanthene-like backbone. The natural bite angle of the resulting diphosphine ligand can be adjusted by substituting the methylene-bridge in the central ring of the xanthene-backbone. In the case of Sixantphos, this bridge is substituted by a dimethylsilyl group. homkat.nl

Sixantphos, which is 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin, is a wide bite angle diphosphine. acs.orgnih.gov The structure of these ligands is such that they can create a large steric presence around a metal center. The "natural" bite angle of Sixantphos is 105°. wgtn.ac.nz The bite angle is the angle between the two coordinating atoms of a bidentate ligand. wikipedia.org

The structural characteristics of Sixantphos and related phenoxasilin diphosphines have been studied through various analytical techniques, including X-ray crystallography. For instance, the molecular structure of a platinum complex with Sixantphos, [(cis-κ2-Sixantphos)Pt(κ2-Ph2PPy)][OTf]2·CH2Cl2, has been determined, revealing details about the coordination of the ligand to the metal center. researchgate.net In this complex, one of the aromatic rings of the Sixantphos backbone is bent. researchgate.net

A comparison of the crystal structures of various diphosphine ligands and their palladium-TCNE (tetracyanoethylene) complexes, including that of Sixantphos, has shown that the geometry of the ligands changes very little upon complexation. homkat.nl

Principles of Ligand Bite Angle and its Modulation in Phenoxasilin-Based Ligands

The bite angle of a chelating ligand is a critical parameter that influences the geometry and reactivity of the resulting metal complex. wikipedia.orgpsu.edu In diphosphine ligands, the bite angle is the P-M-P angle, where M is the metal center. This angle is primarily determined by the ligand backbone. psu.edu

Phenoxasilin-based ligands, like Sixantphos, are known for their wide bite angles. The "natural bite angle" is a theoretical value calculated using molecular mechanics, representing the preferred chelation angle based solely on the ligand's structure. homkat.nlwikipedia.org The flexibility of the ligand backbone allows for a range of bite angles to be adopted in different coordination environments. researchgate.net

The bite angle in xanthene-type ligands can be systematically modified by changing the bridging atom in the central ring. homkat.nl For example, replacing the dimethylmethylene bridge in Xantphos with a dimethylsilyl group to form Sixantphos results in a change in the natural bite angle. homkat.nl This fine-tuning of the bite angle allows for the systematic study of its effect on catalytic reactions. researchgate.net

| Ligand | Bridging Group | Natural Bite Angle (βn) |

| Xantphos | -C(CH₃)₂- | 109.8° |

| Sixantphos | -Si(CH₃)₂- | 106.2° |

| Thixantphos | -S- | 106.7° |

| DPEphos | -O- | 101.6° |

This table illustrates how the natural bite angle of xanthene-type diphosphine ligands can be modulated by changing the bridging atom in the backbone. homkat.nl

The bite angle has both steric and electronic consequences. A larger bite angle can lead to increased steric crowding around the metal center, which can influence substrate binding and product release in catalytic cycles. researchgate.net Electronically, changes in the bite angle can affect the hybridization of the metal orbitals and the metal-ligand bond strengths. psu.edu

Hemilabile Behavior of Phenoxasilin Diphosphine Ligands in Metal Complexes

Hemilability refers to the ability of a polydentate ligand to have one or more donor atoms that can reversibly dissociate from the metal center while the other donor atoms remain coordinated. wikipedia.orgnsf.govwwu.edu This dynamic behavior can be crucial in catalysis, as it can create a vacant coordination site for substrate binding. wikipedia.orgwwu.edu

POP-type ligands, which include phenoxasilin diphosphines, are known to exhibit hemilabile behavior. researchgate.net The oxygen atom in the phenoxasilin backbone can potentially coordinate to the metal center, leading to a tridentate (P,O,P) coordination mode. researchgate.net This interaction can influence the P-M-P bite angle. researchgate.net

Complexation with Transition Metals: Synthesis and Characterization of Metal-Ligand Complexes

The unique properties of 10,10-dimethylphenoxasilin-derived ligands, such as Sixantphos, have led to their use in the synthesis of a variety of transition metal complexes. These complexes are often studied for their potential applications in homogeneous catalysis.

A series of rhenium complexes featuring large-bite-angle diphosphines, including Sixantphos, have been synthesized and characterized. acs.orgacs.orguzh.chnih.gov For example, the complex [ReBr₂(MeCN)(NO)(Sixantphos)] was prepared from the reaction of [ReBr₅(NO)][NEt₄]₂ with an excess of Sixantphos. acs.org

The reaction of these rhenium-diphosphine complexes with other reagents can lead to the formation of catalytically active species. For instance, the reaction of [ReBr₂(MeCN)(NO)(P∩P)] complexes (where P∩P includes Sixantphos) with HSiEt₃ and ethylene (B1197577) resulted in the formation of ethylene hydride complexes. acs.orguzh.chnih.gov In the case of the Sixantphos ligand, two ortho-metalated stereoisomers, [ReBr(η²-C₂H₄)(NO)(η³-o-C₆H₄-Sixantphos)], were formed. acs.orguzh.chnih.gov These complexes have shown high activity in the hydrogenation of monosubstituted olefins. acs.orguzh.chnih.gov

The study of these rhenium complexes has highlighted the significant influence of the ligand's bite angle on the catalytic performance and reactivity of the metal center. acs.orguzh.chnih.gov

Molybdenum Complexes

While specific studies detailing the coordination of 10,10-dimethylphenoxasilin itself with molybdenum are not extensively documented in the reviewed literature, the principles of molybdenum chemistry with related ligands provide a strong indication of its potential. Molybdenum complexes are known to adopt various coordination geometries and oxidation states, often influenced by the electronic and steric properties of the supporting ligands.

For instance, the synthesis of dioxomolybdenum(VI) complexes often involves the reaction of a precursor like MoO₂(acac)₂ with bidentate ligands containing nitrogen or oxygen donors. davidpublisher.com The resulting complexes, such as [MoO₂L₂] where L is a bidentate ligand, can be characterized by techniques like IR, ¹H NMR, and ¹³C NMR spectroscopy. davidpublisher.com It is conceivable that functionalized 10,10-dimethylphenoxasilin derivatives bearing donor atoms like nitrogen or phosphorus could form stable complexes with molybdenum.

Furthermore, molybdenum complexes with pincer-type ligands have been synthesized and characterized, demonstrating the metal's ability to coordinate with rigid ligand frameworks. d-nb.info These complexes have shown catalytic activity in reactions such as the hydrogenation of nitriles. d-nb.info A diphosphine derivative of 10,10-dimethylphenoxasilin, such as 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin (Sixantphos), could potentially act as a pincer-type ligand, enforcing a specific geometry around the molybdenum center and influencing its catalytic behavior. The synthesis of such complexes would likely involve the reaction of a suitable molybdenum precursor with the Sixantphos ligand under inert conditions.

Rhodium Complexes

The application of 10,10-dimethylphenoxasilin derivatives in rhodium catalysis is well-documented, particularly through the use of the diphosphine ligand Sixantphos . This ligand features a xanthene-like backbone with a dimethylsilyl bridge, which imparts a specific and wide "bite angle" when coordinated to a metal center. researchgate.net

In the realm of rhodium-catalyzed hydroformylation of alkenes, the bite angle of the diphosphine ligand is a critical parameter that governs the regioselectivity of the reaction, specifically the ratio of linear (n) to branched (iso) aldehyde products. A systematic study of various diphosphine ligands with xanthene-like backbones revealed a clear correlation between an increasing bite angle and higher selectivity for the linear aldehyde. researchgate.net

Sixantphos, with its calculated bite angle, was a key component of this study. When employed in the hydroformylation of 1-octene (B94956), rhodium complexes of Sixantphos demonstrated high regioselectivity towards the linear aldehyde. This enhanced selectivity is attributed to the geometric constraints imposed by the ligand, which favors the formation of the less sterically hindered linear product. researchgate.net The general structure of the active rhodium hydride carbonyl complex would feature the diphosphine chelating to the rhodium center.

The synthesis of these rhodium complexes typically involves the reaction of a rhodium precursor, such as a rhodium(I) diolefin complex, with the Sixantphos ligand. mdpi.com Characterization is often achieved through spectroscopic methods, including ³¹P NMR, which is particularly informative for phosphorus-containing ligands.

Table 1: Influence of Ligand Bite Angle on Regioselectivity in Rhodium-Catalyzed Hydroformylation of 1-Octene researchgate.net

| Ligand | Backbone Bridge (X) | Calculated Bite Angle (°) | n/iso Ratio |

| DPEphos | H, H | 102 | - |

| Sixantphos | Si(CH₃)₂ | - | High |

| Thixantphos | S | - | - |

| Xantphos | C(CH₃)₂ | 131 | 98.3/1.7 |

Note: Specific n/iso ratio for Sixantphos was not explicitly stated in the provided search result, but it was part of the series showing increased selectivity with bite angle.

Ruthenium Complexes

The utility of 10,10-dimethylphenoxasilin-based ligands extends to ruthenium chemistry. The wide bite angle diphosphine, Sixantphos , has been successfully employed in the synthesis of ruthenium dihydrogen complexes. acs.org These complexes are of interest due to their potential applications in catalysis, particularly in hydrogenation reactions.

The synthesis of these ruthenium complexes involves the reaction of a ruthenium precursor, such as [Ru(cod)(cot)], with two equivalents of the Sixantphos ligand under a dihydrogen atmosphere. acs.org This leads to the formation of cis-[RuH₂(Sixantphos)₂].

These dihydride complexes can be further reacted with a Brønsted acid like HBF₄ to yield the corresponding hydrido(dihydrogen) complexes, cis-[RuH(H₂)(Sixantphos)₂]⁺. acs.org These species have been characterized by variable temperature NMR and T₁ measurements, which revealed rapid hydrogen atom exchange between the dihydrogen ligand and the terminal hydride. acs.org The coordination of the η²-H₂ ligand is primarily through σ → d donation from the H-H bonding orbital to a vacant d-orbital on the ruthenium center. acs.org

The structural and electronic properties imparted by the Sixantphos ligand are crucial in stabilizing these reactive ruthenium hydride and dihydrogen species.

Copper and Silver Complexes

While direct coordination studies of 10,10-dimethylphenoxasilin derivatives with copper and silver are not as prevalent in the surveyed literature, the well-established coordination chemistry of these metals with phosphine (B1218219) ligands allows for informed predictions. Copper(I) and silver(I), with their d¹⁰ electronic configuration, commonly form linear, trigonal planar, or tetrahedral complexes. Diphosphine ligands, including those with xanthene-type backbones, can act as chelating or bridging ligands to form mononuclear or polynuclear structures.

For example, silver(I) complexes with the diphosphine ligand bis[2-(diphenylphosphino)phenyl] ether (DPEphos) have been synthesized and structurally characterized. Depending on the stoichiometry, both dinuclear complexes with bridging triflate ligands and bis-chelating mononuclear complexes have been isolated. researchgate.net It is highly probable that Sixantphos would form similar complexes with copper(I) and silver(I), where the bite angle of the ligand would dictate the geometry around the metal center.

The synthesis of such complexes would typically involve the reaction of a copper(I) or silver(I) salt (e.g., halide or triflate) with the diphosphine ligand in an appropriate solvent. The resulting complexes could be characterized by X-ray crystallography and ³¹P NMR spectroscopy, with the latter showing coupling between the phosphorus and silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag). researchgate.net These complexes could have potential applications in areas such as luminescent materials.

Optically Active Derivatives and their Ligand Applications (e.g., spirobi-phenoxasilin diol phosphoramidites)

A significant advancement in the use of the phenoxasilin framework has been the development of optically active derivatives for asymmetric catalysis. A key example is the synthesis of optically active 10,10'-Spirobi[10H-phenoxasilin]-1,1'-diol . oup.comoup.com This chiral diol possesses a spirocyclic structure, which imparts a rigid and well-defined chiral environment.

The synthesis of the enantiomerically pure (S)-(+)- and (R)-(−)-diols is achieved through the resolution of their di-p-toluoyl derivatives using chiral High-Performance Liquid Chromatography (HPLC). oup.com Subsequent transesterification with sodium methoxide (B1231860) yields the optically pure diols without racemization at the silicon spiro center. oup.com The absolute configurations of these spirosilanes have been confirmed by single-crystal X-ray structural analysis. oup.com

These chiral diols serve as valuable precursors for the synthesis of phosphoramidite (B1245037) ligands. The phosphoramidite derivatives of the optically active spirobi-phenoxasilin diols have been successfully applied as ligands in palladium-catalyzed asymmetric allylic amination reactions. oup.comoup.com In the reaction between 1,3-diphenylallyl acetate (B1210297) and benzylamine, these ligands have demonstrated the ability to induce moderate enantioselectivity. oup.com

The development of these optically active spirobi-phenoxasilin-based ligands opens up avenues for their application in a broader range of asymmetric transformations, leveraging the unique steric and electronic environment created by the spirosilane framework.

Catalytic Applications of 10,10 Dimethylphenoxasilin Based Systems

Homogeneous Catalysis

Catalysts derived from 10,10-dimethylphenoxasilin, primarily through the Sixantphos ligand, have been explored in homogeneous catalysis, where the catalyst and reactants exist in the same phase. These systems have shown notable performance in the hydrogenation of olefins.

Rhenium complexes incorporating the Sixantphos ligand have emerged as highly active catalysts for the hydrogenation of olefins. Specifically, ortho-metalated stereoisomers of a rhenium ethylene (B1197577) hydride complex, [ReBr(η2-C2H4)(NO)(η3-o-C6H4-Sixantphos)], have demonstrated high efficiency in the hydrogenation of monosubstituted olefins. These catalysts exhibit impressive turnover frequencies (TOFs) and turnover numbers (TONs), indicating high activity and stability. acs.orguzh.chresearchgate.net For instance, TOFs have been recorded in the range of 22 to 4870 h⁻¹, with TONs reaching up to 24,000. acs.orguzh.chresearchgate.net The Sixantphos-based catalysts also show remarkable tolerance to various functional groups. acs.orguzh.ch

Table 1: Performance of a Rhenium-Sixantphos Catalyst in Olefin Hydrogenation This table is interactive. You can sort and filter the data.

| Substrate | Turnover Frequency (TOF) (h⁻¹) | Turnover Number (TON) |

|---|---|---|

| Monosubstituted Olefins (general range) | 22 - 4870 | up to 24000 |

Data sourced from studies on [ReBr(η2-C2H4)(NO)(η3-o-C6H4-Sixantphos)] isomers. acs.orguzh.chresearchgate.net

Mechanistic studies, supported by kinetic experiments and DFT calculations, indicate that the hydrogenation process catalyzed by these rhenium-Sixantphos complexes proceeds via an Osborn-type catalytic cycle. acs.orguzh.chresearchgate.net A key feature of this proposed pathway is the coordination of the olefin to the metal center before the oxidative addition of dihydrogen. acs.orguzh.chresearchgate.net

The catalytic cycle is believed to involve unsaturated 16-electron key intermediates of the type [ReBrH(NO)(P∩P)] (where P∩P is the diphosphine ligand). acs.orguzh.chresearchgate.net These highly reactive species can be intercepted with acetonitrile (B52724) to form more stable complexes or can form dimeric dihydride-bridged species in the absence of a substrate. acs.orguzh.chresearchgate.net Kinetic studies revealed that the observed reaction rate is first-order with respect to the catalyst and hydrogen concentration, and zero-order with respect to the olefin concentration, which is consistent with the proposed Osborn-type mechanism where H₂ addition is the rate-determining step. acs.orguzh.chresearchgate.net

The architecture of the diphosphine ligand, specifically its bite angle, plays a critical role in determining the catalytic performance of the metal complex. acs.orguzh.chresearchgate.net The 10,10-dimethylphenoxasilin backbone in Sixantphos enforces a large bite angle, which is the P-M-P angle in the chelated metal complex. acs.orguzh.chresearchgate.net

This structural constraint significantly impacts the geometry around the metal center, influencing both the reactivity and stability of the catalytic intermediates. acs.orguzh.chresearchgate.net Comparative studies involving various diphosphine ligands with different bite angles have shown a crucial link between a large bite angle and the high catalytic performance observed in the rhenium-Sixantphos system for olefin hydrogenation. acs.orguzh.chresearchgate.net The rigid framework of the ligand enhances catalyst stability and influences the electronic properties at the metal center, contributing to the high activity.

In contrast to its success in hydrogenation, the application of 10,10-dimethylphenoxasilin-based ligands in hydrosilylation catalysis is not well-documented in the scientific literature. Research into a molybdenum nitrosyl system for hydrosilylation revealed that attempts to prepare a catalyst using the Sixantphos ligand were unsuccessful. acs.org The attempt to form the desired molybdenum complex from the precursor Mo(NO)Cl₃(NCMe)₂ and the Sixantphos ligand failed completely, even at elevated temperatures, as confirmed by ³¹P NMR spectroscopy. acs.org

Due to the lack of successfully developed hydrosilylation catalysts based on the 10,10-dimethylphenoxasilin scaffold in reported literature, a detailed discussion of substrate scope and functional group tolerance is not possible. The documented attempt with a molybdenum precursor did not yield an active catalyst for further study. acs.org

While no specific mechanism has been elucidated for a 10,10-dimethylphenoxasilin-based hydrosilylation catalyst, general mechanisms for transition-metal-catalyzed hydrosilylation are well-established. One common pathway is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion into the metal-hydride bond and subsequent reductive elimination to yield the alkylsilane product. wikipedia.org

Another potential pathway, particularly for early-transition metals or lanthanides, is σ-bond metathesis. This mechanism avoids formal changes in the metal's oxidation state and proceeds through a four-centered transition state involving the metal, hydride, silicon, and an olefin carbon. Given the reported failure to form a stable, active catalyst with a mid-transition metal like molybdenum, the applicability of these mechanisms to a potential 10,10-dimethylphenoxasilin-based system remains purely hypothetical.

Hydroformylation Catalysis

Hydroformylation, or oxo synthesis, is a vital industrial process for producing aldehydes from alkenes. The performance of rhodium-based catalysts in this reaction is profoundly influenced by the design of the phosphine (B1218219) ligands. 10,10-Dimethylphenoxasilin-based diphosphine ligands have been instrumental in advancing this field.

Regioselectivity Control via Ligand Bite Angle

A key factor in the hydroformylation of terminal alkenes is the regioselectivity, specifically the ratio of the desired linear aldehyde to the branched aldehyde (n/iso ratio). The "bite angle," or the P-M-P angle in the metal-diphosphine complex (where M is the metal center), has been identified as a critical parameter controlling this selectivity. researchgate.netuva.nlacs.orgresearchgate.net

Diphosphine ligands based on xanthene-like backbones, including 10,10-dimethylphenoxasilin, allow for the systematic tuning of the bite angle by modifying the bridging atom at the 10-position. researchgate.netacs.org For instance, a series of ligands with different bridging groups—Si(CH3)2 (in Sixantphos), C(CH3)2, S, and a direct bond—exhibit a progressive increase in their calculated bite angles. researchgate.netacs.org

In the rhodium-catalyzed hydroformylation of 1-octene (B94956), a clear correlation between the bite angle and regioselectivity has been established. researchgate.netuva.nlacs.org As the bite angle increases, the preference for the linear aldehyde product also increases. researchgate.netacs.org Specifically, Sixantphos, with its Si(CH3)2 bridge, contributes to high n/iso ratios. researchgate.netuva.nl This control over regioselectivity is crucial for producing linear aldehydes, which are valuable chemical intermediates. uva.nl

Table 1: Effect of Ligand Bite Angle on Regioselectivity in 1-Octene Hydroformylation

| Ligand | Bridge Atom (X) | Calculated Bite Angle (°) | n/iso Ratio |

| DPEphos | H, H | 102 | - |

| Sixantphos | Si(CH3)2 | 108.7 | High |

| Thixantphos | S | - | - |

| Xantphos | C(CH3)2 | 111.7 | Very High |

| DBFphos | bond | - | Low |

Data compiled from multiple sources. researchgate.netacs.orgcore.ac.uk Note: Specific n/iso ratios can vary with reaction conditions.

Turnover Frequencies and Catalyst Stability

Turnover frequency (TOF), a measure of catalyst activity, and catalyst stability are critical for practical applications. In the hydroformylation of 1-octene using rhodium catalysts with xanthene-type ligands, including Sixantphos, an increase in temperature from 40 °C to 80 °C leads to a significant rise in the turnover frequency. uva.nl For Sixantphos, the TOF increases by a factor of 38 under these conditions. uva.nl

Importantly, this enhancement in activity does not come at the cost of selectivity. The selectivity for the linear aldehyde remains largely unaffected by the temperature increase. researchgate.netuva.nlacs.org For example, with a related Xantphos ligand, a TOF of 800 mol (mol of Rh)⁻¹ h⁻¹ was achieved at 80 °C with 97.7% selectivity for the n-aldehyde and minimal isomerization. researchgate.netuva.nl The stability of these catalyst systems under various conditions is a key advantage for their potential use in industrial processes. researchgate.net

Dehydropolymerization Catalysis (e.g., Amine-Boranes)

The catalytic dehydropolymerization of amine-boranes is an atom-efficient method for synthesizing polyaminoboranes, which are main-group polymers with potential applications as piezoelectric materials and precursors to boron-based ceramics. ed.ac.uk Rhodium complexes with diphosphine ligands, including those with structures analogous to Sixantphos, have been investigated as pre-catalysts for this transformation. ed.ac.uk

The dehydropolymerization of dimethylamine-borane (H₃B·NMeH₂) using rhodium-based pre-catalysts often involves an induction period and a non-living chain-growth mechanism. ed.ac.ukacs.org The molecular weight of the resulting polymer can be influenced by the catalyst loading, with an inverse relationship often observed. acs.org Hydrogen has been identified as a chain-controlling agent, capable of reducing the polymer chain length. ed.ac.uk While specific studies focusing solely on 10,10-dimethylphenoxasilin-based ligands in this context are limited, the broader class of xanthene-type diphosphines has shown promise. For instance, a closely related Rh(Xantphos)(benzyl) catalyst has been used on a gram scale at low catalyst loadings (0.1 mol%) to produce high molecular weight polyaminoborane. ed.ac.uk

Asymmetric Catalysis (e.g., Palladium-Catalyzed Asymmetric Allylic Amination using phosphoramidite (B1245037) derivatives)

While the primary focus has been on achiral applications, the rigid backbone of 10,10-dimethylphenoxasilin also provides a platform for developing chiral ligands for asymmetric catalysis. Phosphoramidite derivatives of 10,10'-spirobi[10H-phenoxasilin]-1,1'-diol have been synthesized and applied in palladium-catalyzed asymmetric allylic amination. researchgate.net

In this reaction, the chiral ligand, derived from the spirocyclic phenoxasilin structure, induces enantioselectivity in the formation of the C-N bond. researchgate.netrsc.orgrsc.org The modular nature of phosphoramidite ligands allows for fine-tuning of the steric and electronic properties to optimize the catalytic performance. rsc.orgsnnu.edu.cnnih.gov These ligands have been shown to form stable chelate complexes with palladium(II), which is a key feature for effective asymmetric induction. rsc.org The development of such ligands expands the utility of the 10,10-dimethylphenoxasilin framework into the realm of stereoselective synthesis, a critical area in the production of pharmaceuticals and other fine chemicals. snnu.edu.cnnih.gov

Catalyst Regeneration and Stability in Continuous Processes

The long-term stability and potential for regeneration of catalysts are paramount for their economic viability in continuous industrial processes. mdpi.com While specific data on the regeneration of 10,10-dimethylphenoxasilin-based catalysts is not extensively detailed in the provided context, the inherent stability of the ligands is a positive indicator. The robustness of the rhodium-diphosphine systems in hydroformylation at elevated temperatures suggests a degree of thermal stability. uva.nl

Catalyst deactivation can occur through various mechanisms, including poisoning, fouling, sintering, and chemical degradation. mdpi.com For homogeneous catalysts, separation from the product stream and subsequent recycling is a major challenge. Immobilizing the catalyst on a solid support is one strategy to facilitate separation and reuse. The development of supported ionic liquid phase (SILP) catalysts, for example, has shown promise for improving the stability and recyclability of rhodium-hydroformylation catalysts. researchgate.net While not explicitly demonstrated for 10,10-dimethylphenoxasilin systems in the provided information, such strategies could potentially be applied. Further research is needed to fully assess the long-term stability and regeneration potential of these specific catalytic systems in continuous operations.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 10,10-dimethylphenoxasilin-based compounds in solution. researchgate.netscribd.com It provides detailed information about the chemical environment, connectivity, and dynamic behavior of atoms within a molecule. libretexts.org

Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR are fundamental tools for characterizing phosphine-functionalized 10,10-dimethylphenoxasilin ligands, such as Sixantphos. uzh.ch

¹H NMR: This technique is used to identify the number and type of hydrogen atoms in a molecule. For 10,10-dimethylphenoxasilin derivatives, the spectrum is typically characterized by signals in the aromatic region corresponding to the protons on the phenylene rings and distinct singlets for the methyl protons attached to the silicon atom. The integration of these peaks provides quantitative data on the relative number of protons. magritek.com

¹³C NMR: ¹³C NMR spectra reveal the carbon framework of the molecule. magritek.com Each chemically unique carbon atom produces a distinct signal, allowing for the comprehensive mapping of the molecular skeleton. In derivatives like Sixantphos, the spectra confirm the presence of the dimethylsilyl group and the carbon atoms of the phenoxasilin backbone. uzh.ch

³¹P NMR: For phosphine (B1218219) derivatives, ³¹P NMR is particularly informative. The chemical shift of the phosphorus signal is highly sensitive to its electronic environment and coordination state. A single resonance in the ³¹P NMR spectrum can indicate the symmetric nature of a diphosphine ligand. core.ac.uk Upon coordination to a metal center, this chemical shift changes significantly, providing direct evidence of complex formation and insights into the nature of the metal-phosphorus bond. magritek.com

Table 1: Representative NMR Data for a Diphosphine Derivative of 10,10-Dimethylphenoxasilin (Sixantphos)

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Information |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Aromatic protons of the phenoxasilin and phenyl groups. |

| ~0.4 | Methyl (CH₃) protons on the silicon atom. | |

| ¹³C | ~115 - 160 | Aromatic carbons. |

| ~ -2.0 | Methyl (CH₃) carbons on the silicon atom. |

| ³¹P | ~ -16 | Uncoordinated phosphorus atoms in the phosphine ligand. |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or the interconversion of isomers (rotamers). ox.ac.ukmdpi.com For complexes involving flexible ligands based on the 10,10-dimethylphenoxasilin framework, VT-NMR can reveal the presence of different conformations in solution. researchgate.net

At low temperatures, the interconversion between rotamers may be slow on the NMR timescale, resulting in separate signals for each distinct species. mdpi.com As the temperature is increased, the rate of interconversion increases. At the coalescence temperature, the separate signals broaden and merge into a single, time-averaged signal. mdpi.com This phenomenon provides critical information about the energy barriers associated with bond rotation and the flexibility of the ligand framework, which can influence its catalytic activity. researchgate.netmolaid.com

X-ray Crystallography for Solid-State Structure Determination of Compounds and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. chemistrytalk.org This technique has been instrumental in characterizing the structures of 10,10-dimethylphenoxasilin derivatives and their metal complexes. molaid.comresearchgate.net

Table 2: Selected Crystallographic Data for a Rhodium Complex of a 10,10-Dimethylphenoxasilin-based Ligand

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| P-Rh-P Bite Angle | ~105° | A key determinant of catalytic selectivity in processes like hydroformylation. |

| Si-C Bond Length | ~1.85 Å | Typical length for a silicon-carbon single bond. |

| C-O-C Angle | ~120° | Angle within the central six-membered ring. |

Note: Data are representative and specific values vary between different complexes and crystal structures.

Mass Spectrometry Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. Advanced MS techniques are invaluable for monitoring the progress of chemical reactions and identifying intermediates and products. hud.ac.uk

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry method performed on high-resolution instruments. nih.govucsf.edu It allows for the highly specific and selective quantification of a predetermined set of molecules in a complex mixture. nih.gov This makes it a powerful tool for in situ reaction monitoring in catalysis, enabling the tracking of reactant consumption, intermediate formation, and product generation in real-time. nih.gov While direct examples for 10,10-dimethylphenoxasilin are not prevalent in the reviewed literature, the technique is broadly applicable to the analysis of homogeneous catalysis systems involving this compound.

Vibrational Spectroscopy (Infrared, Raman) for Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com They provide a "molecular fingerprint" that is unique to a specific compound and can be used to identify functional groups and analyze chemical bonding. photothermal.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration causes a change in the molecule's dipole moment. photothermal.com It is particularly sensitive to polar functional groups. edinst.com In a 10,10-dimethylphenoxasilin molecule, characteristic IR bands would correspond to C-H stretching in the aromatic rings and methyl groups, C-O-C ether linkages, and Si-C bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. edinst.com This technique is often more sensitive to non-polar, symmetric bonds and is particularly useful for studying the skeletal vibrations of aromatic rings. photothermal.com

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the 10,10-dimethylphenoxasilin structure. osti.gov Differences in the spectra of the free ligand versus its metal complex can offer insights into how coordination affects the bonding within the ligand backbone.

Density Functional Theory (DFT) Calculations for Mechanistic Proposals and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. uci.eduaps.org It has become an indispensable tool in modern chemistry for predicting molecular geometries, reaction energies, and spectroscopic properties, as well as for elucidating complex reaction mechanisms. cam.ac.ukresearchgate.net

In the context of 10,10-dimethylphenoxasilin-based catalysts, DFT calculations can:

Analyze Electronic Structure: DFT can map the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is key to understanding the compound's reactivity and its behavior as a ligand. frontiersin.org

Propose and Validate Mechanisms: Researchers can model the entire catalytic cycle, calculating the energies of reactants, transition states, and products. researchgate.net This allows for the evaluation of different potential reaction pathways and provides theoretical support for experimentally observed outcomes. arxiv.org For example, DFT can be used to understand why a particular ligand-metal combination favors the formation of one product isomer over another.

Molecular Modeling and Mechanics for Ligand Design and Conformational Analysis

The fields of molecular modeling and mechanics are indispensable for the in-depth characterization of 10,10-dimethylphenoxasilin and its derivatives. These computational methodologies offer crucial understanding of the three-dimensional structures, conformational landscapes, and electronic characteristics of these molecules. Such insights are fundamental to the rational design of novel ligands and for predicting their behavior in various applications.

In the realm of ligand design, the 10,10-dimethylphenoxasilin scaffold provides a structurally rigid and well-defined base for the strategic placement of various functional groups. epa.gov Molecular mechanics is employed to calculate key properties, such as bite angle, when phosphino (B1201336) groups are introduced, creating ligands like Sixantphos. epa.govscispace.com Computational approaches are used to forecast how these chemical modifications will influence the molecule's geometry and electronic nature. Through molecular mechanics simulations, researchers can explore the vast conformational space of new derivatives to identify the most energetically stable arrangements. This predictive power is vital for engineering ligands with bespoke shapes and electronic properties tailored for specific functions, including their use in catalysis and materials science.

Conformational analysis of 10,10-dimethylphenoxasilin and its analogues helps to elucidate the energy barriers separating different spatial arrangements of the molecule. These studies often involve creating a potential energy surface map by systematically varying key dihedral angles. A thorough understanding of the molecule's flexibility and its preferred conformations is essential for predicting its dynamic behavior and its binding affinity to other chemical entities.

Interactive Data Table: Calculated Properties of Phenoxasilin-Based Ligands

This table presents data from computational studies on ligands derived from the phenoxasilin scaffold.

| Ligand Name | Computational Method | Calculated Property | Value |

| Sixantphos | Molecular Mechanics | Bite Angle | 114° |

| Sixantphos | Molecular Mechanics | P-P Distance | 3.6 Å |

Emerging Research Directions and Future Outlook

Novel Synthetic Routes and Sustainable Methodologies for Phenoxasilin Derivatization

The development of efficient and environmentally benign synthetic methods for 10,10-dimethylphenoxasilin and its derivatives is a primary focus of current research. Traditional syntheses often rely on multi-step procedures with harsh reagents. Modern approaches are geared towards improving atom economy, reducing waste, and utilizing greener solvents and catalysts.

Key areas of investigation include:

Direct C-H Silylation: Researchers are exploring transition-metal-catalyzed C-H activation and subsequent silylation to construct the phenoxasilin core in a single step. This approach avoids the pre-functionalization of starting materials, thereby shortening the synthetic sequence.

Reductive Cyclization: Novel methods involving the reductive cyclization of appropriately substituted bis(2-halophenoxy)dimethylsilanes are being investigated. These reactions, often mediated by alkali metals or low-valent transition metal complexes, offer a direct route to the tricyclic system.

Flow Chemistry: The use of microreactor technology is being explored to enable safer, more efficient, and scalable synthesis of phenoxasilin derivatives. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities.

Sustainable Catalysts: Efforts are underway to replace precious metal catalysts with more abundant and less toxic alternatives, such as iron or copper, for the key bond-forming reactions.

These methodologies aim to provide a versatile platform for accessing a wide range of functionalized 10,10-dimethylphenoxasilin derivatives, which are crucial for exploring their full potential in various applications.

Expansion of Catalytic Applications beyond Current Scope

The unique electronic properties of the silicon atom in the 10,10-dimethylphenoxasilin scaffold, including its ability to stabilize adjacent positive charges (β-silicon effect) and its Lewis acidity, make it an attractive candidate for catalysis. While applications are still emerging, future research is directed towards leveraging these properties in a broader range of catalytic transformations.

Table 1: Potential Catalytic Applications of 10,10-Dimethylphenoxasilin Derivatives

| Catalytic Application | Proposed Role of Phenoxasilin Scaffold | Potential Advantages |

| Photoredox Catalysis | The rigid, electron-rich aromatic system can be modified to act as a photosensitizer for visible-light-mediated reactions. | Tunable redox potentials, high stability, and potential for metal-free catalysis. |

| Lewis Acid Catalysis | The silicon atom can be functionalized with electron-withdrawing groups to enhance its Lewis acidity for activating substrates. | Mild reaction conditions, high selectivity, and potential for enantioselective catalysis with chiral derivatives. |

| Frustrated Lewis Pair (FLP) Chemistry | Combination with sterically hindered Lewis bases could create reactive FLPs for the activation of small molecules like H₂, CO₂, and olefins. | Metal-free activation of unreactive substrates and novel reaction pathways. |

Future work will focus on the rational design of phenoxasilin-based catalysts with tailored electronic and steric properties to achieve high efficiency and selectivity in these and other catalytic processes.

Exploration of 10,10-Dimethylphenoxasilin Scaffolds in Materials Science

The rigid and thermally stable structure of the 10,10-dimethylphenoxasilin unit, combined with its intriguing photophysical properties, makes it a promising building block for advanced materials. Researchers are actively exploring its incorporation into polymers and small molecules for applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs): The phenoxasilin core can be functionalized with donor and acceptor groups to create materials with high quantum yields and tunable emission colors. Its high thermal stability is particularly advantageous for improving the operational lifetime of OLED devices.

Organic Photovoltaics (OPVs): As an electron-rich unit, phenoxasilin derivatives are being investigated as donor materials in the active layer of organic solar cells, aiming to enhance charge separation and transport.

Chemical Sensors: The incorporation of phenoxasilin moieties into fluorescent polymers or small molecules could lead to sensors for detecting specific analytes. The interaction of the analyte with the silicon center or the aromatic rings can induce a change in the fluorescence signal.

Table 2: Key Properties of Phenoxasilin Scaffolds for Materials Science

| Property | Relevance to Materials Science |

| High Thermal Stability | Essential for long-lasting electronic devices like OLEDs. |

| Rigid "Butterfly" Conformation | Influences molecular packing in the solid state, affecting charge transport properties. |

| Tunable Photophysical Properties | Allows for the design of materials with specific absorption and emission characteristics for various optoelectronic applications. |

| Good Solubility | Derivatization with alkyl chains can improve solution processability for fabricating thin-film devices. |

The systematic investigation of structure-property relationships in phenoxasilin-based materials will be crucial for unlocking their full potential in this field.

Interdisciplinary Research Integrating Phenoxasilin Chemistry with Other Fields

The distinctive properties of the 10,10-dimethylphenoxasilin core are paving the way for its use in interdisciplinary research, bridging the gap between synthetic chemistry and fields such as biology and medicine.

Bioimaging: The inherent fluorescence of certain phenoxasilin derivatives makes them attractive candidates for developing novel fluorescent probes for cellular imaging. The silicon atom offers a unique site for bioconjugation, allowing these probes to be targeted to specific organelles or biomolecules.

Medicinal Chemistry: While still in its infancy, the exploration of phenoxasilin derivatives as potential therapeutic agents is an emerging area. The lipophilic nature of the scaffold could facilitate cell membrane permeability, and researchers are investigating its potential as a core structure for developing new anticancer or antimicrobial agents. The silicon atom could also play a role in modulating the biological activity and pharmacokinetic properties of these compounds.

The successful integration of phenoxasilin chemistry into these fields will depend on close collaboration between synthetic chemists, biologists, and pharmacologists to design and evaluate molecules with desired biological functions.

Q & A

Basic: What are the established synthetic routes for 10,10-dimethylphenoxasilin, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of 10,10-dimethylphenoxasilin involves reacting (oxydi-o-phenylene)dilithium with dichlorodimethylsilane . Key steps include:

- Reagent stoichiometry: A 1:1 molar ratio of dilithium reagent to dichlorodimethylsilane is critical to avoid byproducts.

- Solvent selection: Ether-based solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates.

- Temperature control: Maintaining temperatures below −20°C prevents thermal decomposition of the lithium intermediate.

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF | +25% |

| Temperature | −30°C to −20°C | +15% |

| Reaction Time | 12–16 hours | +10% |

Purification via recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing 10,10-dimethylphenoxasilin?

Answer:

- NMR spectroscopy:

- X-ray crystallography: Resolves the planar phenoxasilin ring and the distorted tetrahedral geometry at silicon. CCDC deposition is advised for structural validation .

Advanced: How does 10,10-dimethylphenoxasilin function as a backbone for diphosphine ligands in catalysis?

Answer:

The compound serves as a rigid scaffold for ligands like 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos) . Key advantages:

- Tunable steric effects: The dimethylsilane group reduces backbone flexibility, enhancing enantioselectivity in asymmetric hydrogenation.

- Electronic modulation: The phenoxasilin ring’s electron-withdrawing nature increases metal-ligand bond strength, improving catalytic turnover in cross-coupling reactions.

Table 2: Catalytic Performance of Sixantphos in Pd-Catalyzed Reactions

| Reaction Type | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide | 92 | N/A |

| Asymmetric Hydrogenation | Styrene | 88 | 94 |

Advanced: What computational methods are used to analyze the electronic structure of 10,10-dimethylphenoxasilin derivatives?

Answer:

- DFT calculations: B3LYP/6-31G(d) level theory predicts HOMO-LUMO gaps (~3.5 eV), correlating with redox stability .

- Natural Bond Orbital (NBO) analysis: Reveals hyperconjugation between silicon and oxygen atoms, stabilizing the phenoxasilin ring .

Key Insight: Substituents at silicon (e.g., methyl vs. phenyl) alter charge distribution, impacting ligand-metal interactions in catalytic cycles .

Basic: How can researchers address challenges in purifying 10,10-dimethylphenoxasilin from reaction mixtures?

Answer:

- Chromatography avoidance: Due to its sensitivity to silica gel, use fractional crystallization (ethanol/water) instead .

- Impurity identification: GC-MS detects residual silane byproducts (retention time ~8.2 min), guiding solvent selection for extraction .

Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?

Answer:

The siloxane ring confers stability via:

- Conformational rigidity: Reduces susceptibility to ring-opening reactions.

- Electron delocalization: The oxygen atom donates electron density to silicon, mitigating oxidation at the Si–C bond .

Basic: How should researchers validate the purity of 10,10-dimethylphenoxasilin for reproducibility?

Answer:

- Combined techniques: Use elemental analysis (±0.3% for C, H, Si) alongside HPLC (≥99% peak area) .

- Thermogravimetric analysis (TGA): Decomposition onset >250°C confirms thermal stability .

Advanced: Are there contradictions in reported catalytic efficiencies of 10,10-dimethylphenoxasilin-based ligands? How to resolve them?

Answer:

Discrepancies arise from:

- Solvent effects: Polar aprotic solvents (e.g., DMF) may deactivate Pd catalysts .

- Metal-ligand ratio: Optimize to 1:2 (metal:ligand) to prevent under-coordination.

Resolution: Standardize reaction protocols (solvent, temperature, stoichiometry) and report turnover numbers (TONs) for cross-study comparisons .

Guidelines for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.